1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- (CAS 32852-15-6), systematically known as [3-(1H-indazol-3-yloxy)propyl]dimethylamine, is a small-molecule indazole derivative with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol. This compound is the N-debenzylated congener of the non-steroidal anti-inflammatory drug (NSAID) benzydamine and is formally catalogued as Benzydamine Impurity 10.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 32852-15-6
Cat. No. B3125694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-
CAS32852-15-6
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=NNC2=CC=CC=C21
InChIInChI=1S/C12H17N3O/c1-15(2)8-5-9-16-12-10-6-3-4-7-11(10)13-14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)
InChIKeyGNRCKJSAOVNGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- (CAS 32852-15-6): Structural Identity and Core Physicochemical Baseline for Informed Procurement


1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- (CAS 32852-15-6), systematically known as [3-(1H-indazol-3-yloxy)propyl]dimethylamine, is a small-molecule indazole derivative with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . This compound is the N-debenzylated congener of the non-steroidal anti-inflammatory drug (NSAID) benzydamine and is formally catalogued as Benzydamine Impurity 10 [1]. It is primarily utilized as a fully characterized reference standard for analytical method development, method validation, and quality control in the pharmaceutical manufacturing of benzydamine drug substances and products [2]. Its chemical structure features a 1H-indazole core ether-linked via a propyloxy spacer to a terminal N,N-dimethylamine motif, a pharmacophoric architecture that retains the critical C-3 dimethylaminopropyloxy substituent implicated in the modulation of biological targets such as soluble guanylate cyclase .

Why Generic Substitution is Inappropriate for CAS 32852-15-6: The Critical Role of the N-Debenzylated Indazole Scaffold in Analytical and Pharmacological Specificity


Generic substitution among indazole-based 5-HT or SERT ligands is inadmissible for CAS 32852-15-6 because its specific identity as the N-debenzylated form of benzydamine—lacking the N-benzyl substituent—confers unique physicochemical and analytical properties that are absent in the parent drug or other benzydamine-related impurities. The removal of the benzyl group reduces molecular weight from 309.41 g/mol (benzydamine) to 219.28 g/mol and decreases lipophilicity, directly impacting chromatographic retention time, extraction efficiency, and mass spectrometric fragmentation patterns in analytical methods . This differential is exploited in pharmacopeial impurity profiling, where CAS 32852-15-6 serves as a specific marker for N-debenzylation degradation or metabolic pathways [1]. In a pharmacological context, the N-benzyl group is a known determinant of receptor affinity and functional activity within the indazole chemotype; its absence can shift target engagement profiles in ways that make the N-debenzylated congener unsuitable as a functional substitute for benzydamine in biological assays . The following evidence details these verifiable points of differentiation.

Quantitative Differentiation of CAS 32852-15-6 from Closest Analogs: A Procurement-Focused Evidence Guide


Molecular Weight and Lipophilicity Differentiation vs. Benzydamine (CAS 132-69-4): Impact on Analytical Method Selectivity

CAS 32852-15-6 is structurally differentiated from its closest comparator, benzydamine (CAS 132-69-4), by the absence of the N-benzyl group. This results in a molecular weight reduction of 90.13 g/mol (219.28 vs. 309.41 g/mol) . The predicted octanol-water partition coefficient (LogP) for CAS 32852-15-6 is approximately 2.1, compared to 3.78 for benzydamine . This ~1.7 LogP unit difference confirms significantly lower lipophilicity for the N-debenzylated compound. In reversed-phase HPLC methods used for benzydamine impurity profiling, this translates to a substantially shorter retention time for CAS 32852-15-6, enabling its unambiguous resolution as Benzydamine Impurity 10 in pharmacopeial methods.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Role as a Certified Reference Standard: Regulatory Compliance for ANDA and DMF Submissions

CAS 32852-15-6 is manufactured and supplied as a fully characterized Benzydamine Impurity 10 reference standard compliant with regulatory guidelines [1]. It is provided with a comprehensive Certificate of Analysis (COA) detailing purity, NMR, and MS data, enabling its use for analytical method development (AMD), method validation (AMV), and quality-controlled (QC) applications during benzydamine drug substance synthesis and formulation [1]. Suppliers such as Axios Research and Clearsynth explicitly offer this compound as a reference standard for supporting ANDA and DMF submissions, as well as pharmacopeial traceability against USP or EP standards [1]. In contrast, generic [3-(1H-indazol-3-yloxy)propyl]dimethylamine sourced from non-certified vendors lacks this regulatory documentation and characterization pedigree, rendering it unsuitable for GMP-compliant pharmaceutical quality control.

Pharmaceutical Development Regulatory Affairs Reference Standards

Soluble Guanylate Cyclase (sGC) Activation SAR: The C-3 Dimethylaminopropyloxy Substituent as a Critical Pharmacophore Retained in CAS 32852-15-6

A comprehensive structure-activity relationship (SAR) study by Selwood et al. (2001) established that benzydamine is a potent activator of soluble guanylate cyclase (sGC), and that the indazole C-3 dimethylaminopropyloxy substituent is critical for enzyme activity . Replacement of the indazole ring with appropriately substituted pyrazoles maintained activity, confirming the importance of the C-3 substituent orientation. CAS 32852-15-6 retains this critical C-3 dimethylaminopropyloxy pharmacophore while lacking the N-benzyl group present in benzydamine. The SAR data indicate that the N-benzyl substitution on benzydamine is not essential for sGC activation; the key pharmacophoric element—the C-3 dimethylaminopropyloxy chain—is fully preserved in CAS 32852-15-6. This suggests that CAS 32852-15-6 may serve as a simplified probe molecule for studying sGC activation without the confounding lipophilicity and steric bulk of the N-benzyl group.

Medicinal Chemistry Structure-Activity Relationships Nitric Oxide Signaling

Metabolic Origin and Identification: N-Debenzylated Benzydamine (deB-BZY) as a Distinct Metabolite in Species-Specific Benzydamine Metabolism

Kataoka et al. (1973) identified N-debenzylated benzydamine (deB-BZY), which corresponds exactly to CAS 32852-15-6, as one of the minor urinary metabolites of benzydamine hydrochloride in rabbits [1]. The study demonstrated species differences in benzydamine metabolism, with deB-BZY being detected alongside other metabolites including benzydamine N-oxide (BZY-NO, major), p-hydroxybenzyl-BZY (HO-BZY, major), demethylated BZY (nor-BZY), and 1-benzyl-1H-indazolone (BID) [1]. Unchanged benzydamine accounted for only about 1% of the administered dose. The identification of deB-BZY as a distinct metabolic species confirms its biological relevance and establishes it as a necessary analytical reference marker for metabolism and toxicology studies of benzydamine. The PubMed database further confirms that elimination of the benzyl group is a recognized metabolic pathway for benzydamine in humans [2].

Drug Metabolism Pharmacokinetics Toxicology

Optimal Application Scenarios for Procuring CAS 32852-15-6 Based on Evidence-Linked Differentiation


Pharmaceutical Quality Control: HPLC Impurity Marker for Benzydamine Drug Substance and Product Release Testing

CAS 32852-15-6, as the certified Benzydamine Impurity 10 reference standard, is the definitive choice for developing and validating HPLC methods for benzydamine impurity profiling [1]. Its significantly lower molecular weight (219.28 vs. 309.41 g/mol for benzydamine) and reduced lipophilicity ensure chromatographic resolution from the parent drug and other benzydamine-related impurities . The availability of full COA documentation compliant with ICH and pharmacopeial guidelines (USP/EP) makes it the only acceptable sourcing option for ANDA and DMF submissions [1].

Drug Metabolism and Pharmacokinetics (DMPK): Reference Standard for N-Debenzylation Pathway Studies

For DMPK laboratories investigating benzydamine metabolism, CAS 32852-15-6 is indispensable as the authentic reference standard for the N-debenzylated metabolite (deB-BZY) [2]. Its use enables accurate quantification of this minor but mechanistically significant metabolic pathway in biological matrices. Mass spectrometric methods using this reference standard can distinguish N-debenzylation from competing metabolic routes (N-oxidation, ring hydroxylation, demethylation) in species-comparative metabolism studies [2].

Chemical Biology Probe: Simplified Indazole Scaffold for Soluble Guanylate Cyclase (sGC) Mechanistic Studies

SAR data from Selwood et al. (2001) established that the C-3 dimethylaminopropyloxy group is the critical pharmacophore for sGC activation . CAS 32852-15-6 retains this essential motif while lacking the N-benzyl group, offering a simpler and less lipophilic indazole probe for studying sGC-mediated nitric oxide signaling. This makes it a valuable tool compound for medicinal chemistry programs targeting sGC, where reduced lipophilicity-driven non-specific binding is desirable for mechanistic clarity .

Forensic Toxicology: Analytical Marker for Benzydamine Exposure and Abuse Screening

Given the documented recreational abuse of benzydamine at high doses [2], CAS 32852-15-6 serves as a critical reference standard in forensic toxicology laboratories for identifying the N-debenzylated metabolite in biological samples. Its distinct mass spectrometric fragmentation pattern, arising from the absence of the benzyl group, allows for unambiguous differentiation from benzydamine and its N-oxide metabolite in LC-MS/MS-based screening methods used in clinical and forensic toxicology [2].

Quote Request

Request a Quote for 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.